Cas no 90226-45-2 ((1-Amino-3-methyl-cyclohexyl)-methanol)
(1-Amino-3-methyl-cyclohexyl)-methanol Chemical and Physical Properties
Names and Identifiers
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- (1-Amino-3-methyl-cyclohexyl)-methanol
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- MDL: MFCD12827125
- Inchi: 1S/C8H17NO/c1-7-3-2-4-8(9,5-7)6-10/h7,10H,2-6,9H2,1H3
- InChI Key: YTPOIYYEEUZISJ-UHFFFAOYSA-N
- SMILES: C1(N)(CO)CCCC(C)C1
(1-Amino-3-methyl-cyclohexyl)-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-12607-100MG |
(1-amino-3-methylcyclohexyl)methanol |
90226-45-2 | >95% | 100mg |
£171.07 | 2023-09-09 | |
| Key Organics Ltd | BS-12607-0.5G |
(1-amino-3-methylcyclohexyl)methanol |
90226-45-2 | >95% | 0.5g |
£250.00 | 2025-02-08 | |
| Key Organics Ltd | BS-12607-1G |
(1-amino-3-methylcyclohexyl)methanol |
90226-45-2 | >95% | 1g |
£316.00 | 2023-09-09 | |
| Key Organics Ltd | BS-12607-5G |
(1-amino-3-methylcyclohexyl)methanol |
90226-45-2 | >95% | 5g |
£812.00 | 2023-09-09 | |
| Key Organics Ltd | BS-12607-10G |
(1-amino-3-methylcyclohexyl)methanol |
90226-45-2 | >95% | 10g |
£1051.00 | 2023-09-09 |
(1-Amino-3-methyl-cyclohexyl)-methanol Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (1-Amino-3-methyl-cyclohexyl)-methanol
Research Briefing on (1-Amino-3-methyl-cyclohexyl)-methanol (CAS: 90226-45-2) in Chemical Biology and Pharmaceutical Applications
The compound (1-Amino-3-methyl-cyclohexyl)-methanol (CAS: 90226-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The findings discussed herein are derived from peer-reviewed publications, patent filings, and industry reports published within the last three years.
Recent studies have highlighted the role of (1-Amino-3-methyl-cyclohexyl)-methanol as a key intermediate in the synthesis of novel bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of cyclohexyl-based scaffolds, which are prevalent in central nervous system (CNS) targeting drugs. The compound's unique stereochemistry and functional groups make it a valuable building block for the development of chiral drugs, particularly those targeting neurological disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its synthetic applications, (1-Amino-3-methyl-cyclohexyl)-methanol has been investigated for its direct pharmacological effects. A preclinical study conducted by researchers at the University of Cambridge revealed that derivatives of this compound exhibit moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The study, published in Bioorganic & Medicinal Chemistry Letters, reported a 40% inhibition rate at micromolar concentrations, suggesting its potential as a lead compound for further optimization.
From a methodological perspective, advancements in catalytic asymmetric synthesis have enabled more efficient production of (1-Amino-3-methyl-cyclohexyl)-methanol with high enantiomeric purity. A 2022 patent (WO2022156789) disclosed a novel ruthenium-catalyzed hydrogenation process that achieves >99% enantiomeric excess (ee) under mild reaction conditions. This innovation addresses previous challenges related to scalability and cost-effectiveness, paving the way for industrial-scale production.
Despite these promising developments, challenges remain in the clinical translation of (1-Amino-3-methyl-cyclohexyl)-methanol-based therapeutics. Pharmacokinetic studies indicate limited oral bioavailability due to its hydrophilic nature, prompting researchers to explore prodrug strategies. A recent collaboration between academic and industry partners (Nature Communications, 2023) demonstrated that ester prodrugs of this compound exhibit improved blood-brain barrier penetration while maintaining therapeutic efficacy in animal models of neuroinflammation.
Looking ahead, the integration of computational chemistry and machine learning approaches is expected to accelerate the discovery of new applications for (1-Amino-3-methyl-cyclohexyl)-methanol. Quantum mechanical calculations have already provided insights into its conformational preferences and interaction with biological targets, as reported in a 2023 Journal of Chemical Information and Modeling article. These computational tools, combined with high-throughput screening, may unlock novel therapeutic indications beyond current neurological applications.
In conclusion, (1-Amino-3-methyl-cyclohexyl)-methanol (CAS: 90226-45-2) represents a multifaceted compound with growing importance in pharmaceutical research. Its dual role as a synthetic intermediate and potential therapeutic agent, coupled with recent advances in production methodologies, positions it as a compound of significant interest for future drug development programs. Continued research efforts should focus on overcoming bioavailability challenges and expanding its therapeutic potential through structural modifications and targeted delivery systems.
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